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Introduction

G protein-coupled receptor 35 (GPR35) is a class A orphan GPCR that has garnered significant

interest as a potential therapeutic target for a range of conditions, including inflammatory bowel

disease, cardiovascular diseases, and cancer.[1][2] Its expression is particularly prominent in

the gastrointestinal tract and various immune cells.[3][4][5] A comprehensive understanding of

the receptor's cellular localization and dynamic trafficking processes is crucial for elucidating its

physiological function and for the development of effective targeted therapies. This technical

guide provides an in-depth overview of GPR35 localization, its signaling pathways, agonist-

induced trafficking, and the key experimental protocols used to study these phenomena.

GPR35 Cellular and Tissue Localization
GPR35 is primarily a transmembrane receptor localized at the plasma membrane.[5][6] Its

expression is enriched in specific tissues and cell types, which points to its specialized roles in

immunity and gut homeostasis. Humans express two main isoforms, GPR35a (short) and

GPR35b (long), which differ in the length of their extracellular N-termini and may exhibit distinct

functional characteristics and expression patterns.[7][8]

Table 1: GPR35 Expression Profile
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Tissue/Cell Type Expression Level Reference

Gastrointestinal Tract

Colon, Small Intestine High [3][5]

Stomach High [5][9]

Immune System

Monocytes (CD14+) Expressed [4][10][11]

T-cells (CD3+) Expressed [4][10][11]

Neutrophils Expressed [4][10]

Dendritic Cells High [4][10]

Macrophages High [10]

GPR35 Signaling Pathways
Upon activation, GPR35 initiates intracellular signaling through both G protein-dependent and

independent mechanisms. The recruitment of specific signaling molecules dictates the cellular

response.

A. G Protein-Dependent Signaling

GPR35 predominantly couples to two main families of heterotrimeric G proteins: Gαi/o and

Gα12/13.[1][4][11]

Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4]

Gα12/13 Pathway: Coupling to Gα12/13 activates RhoGEFs (Guanine Nucleotide Exchange

Factors), which in turn activate the small GTPase RhoA, a key regulator of the actin

cytoskeleton.[6][12]
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GPR35 G-Protein Dependent Signaling Pathways.

B. β-Arrestin-Mediated Signaling and Internalization

Like many GPCRs, agonist-mediated activation of GPR35 leads to its phosphorylation by G

protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-

arrestin-2.[1][3] β-arrestin recruitment serves two primary functions: it desensitizes G protein

signaling and acts as a scaffold for other signaling molecules, such as those in the ERK/MAPK

pathway.[4][6] Furthermore, β-arrestin facilitates the trafficking of GPR35 into clathrin-coated

pits, initiating receptor internalization into endosomes.[6][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b10855115?utm_src=pdf-body-img
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2015.00041/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10687457/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11793123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11793123/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4354270/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plasma Membrane

Cytosol

Agonist

GPR35

GRK

 Recruits

P-GPR35

 Phosphorylates

β-Arrestin-2

 Recruits

Clathrin-Coated Pit

 Enters

 Scaffolds to

ERK Pathway
Activation

 Activates

Endosome

 Internalization

Recycling Degradation

Click to download full resolution via product page

GPR35 β-Arrestin Recruitment and Internalization.
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Agonist-Induced Trafficking and Internalization
The internalization of GPR35 is a key regulatory mechanism that is highly dependent on the

activating ligand. Synthetic agonists like zaprinast and pamoic acid are potent inducers of

GPR35 internalization.[3][14] In contrast, kynurenic acid, a putative endogenous ligand, is

notably weak at inducing the internalization of human GPR35, suggesting potential biased

agonism where G protein signaling is activated with minimal receptor trafficking.[3][8][11]

Table 2: Quantitative Data on Agonist-Induced GPR35 Internalization

Agonist Assay Method Cell Line
Potency (EC₅₀
/ pEC₅₀)

Reference

Zaprinast
Cell Surface

Biotinylation
Flp-In T-REx 293

pEC₅₀ = 4.85 ±

0.38
[3]

Zaprinast On-Cell Western U2OS EC₅₀ = 1.1 µM [14]

Pamoic Acid On-Cell Western U2OS EC₅₀ = 22 nM [14]

Kynurenic Acid
Cell Surface

Biotinylation
Flp-In T-REx 293

No significant

internalization at

100 µM

[3]

Note: pEC₅₀ is the negative logarithm of the EC₅₀ in molar concentration. A pEC₅₀ of 4.85

corresponds to an EC₅₀ of approximately 14.1 µM.

Experimental Protocols for Studying GPR35
Localization and Trafficking
A variety of robust techniques are employed to investigate the subcellular location and

movement of GPR35.

Visualization of Subcellular Localization
Protocol: Immunofluorescence and Confocal Microscopy This method allows for the direct

visualization of the receptor's location within the cell.[15][16]
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Cell Culture: Plate cells (e.g., HEK293, U2OS) expressing epitope-tagged GPR35 (e.g., HA-

GPR35, FLAG-GPR35) onto glass coverslips.

Agonist Treatment (Optional): Treat cells with the desired agonist for a specific time course

to observe trafficking.

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 15

minutes at room temperature.

Permeabilization: Wash again with PBS and permeabilize the cell membrane with 0.1%

Triton X-100 in PBS for 10 minutes (this step is omitted for staining only surface receptors).

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% Bovine Serum

Albumin in PBS) for 1 hour.

Primary Antibody Incubation: Incubate with a primary antibody against the epitope tag (e.g.,

anti-HA, anti-FLAG) diluted in blocking buffer for 1-2 hours at room temperature or overnight

at 4°C.

Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-

conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room

temperature, protected from light.

Mounting and Imaging: Wash three times with PBS. Mount the coverslip onto a microscope

slide using a mounting medium containing DAPI (to stain nuclei). Image using a confocal

laser scanning microscope.[16]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5564482/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Plate cells on coverslips

Agonist Treatment
(Optional)

Fixation
(4% PFA)

Permeabilization
(0.1% Triton X-100)

Blocking
(BSA)

Primary Antibody
Incubation

Fluorescent Secondary
Antibody Incubation

Mount with DAPI

Confocal Microscopy
Imaging

Click to download full resolution via product page

Workflow for GPR35 Localization via Confocal Microscopy.
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Quantification of Cell Surface Receptors and
Internalization
Protocol: Cell Surface Biotinylation Assay This biochemical technique quantifies the population

of receptors present on the cell surface versus the internalized pool.[3][17]

Cell Culture: Grow cells expressing epitope-tagged GPR35 to near confluency in culture

plates.

Biotinylation: Place cells on ice, wash with ice-cold PBS. Incubate with a membrane-

impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) for 30 minutes on ice to label

surface proteins.

Quenching: Quench unreacted biotin with a quenching buffer (e.g., Tris-buffered saline).

Internalization: Warm cells to 37°C and add the agonist for the desired time to induce

internalization. Control wells receive vehicle only.

Biotin Removal: Return plates to ice. Treat cells with a reducing agent (e.g., glutathione

solution) to strip biotin from proteins remaining at the cell surface. The internalized, biotin-

labeled receptors are protected from this stripping agent.

Cell Lysis: Wash cells and lyse them in a suitable lysis buffer containing protease inhibitors.

Streptavidin Pulldown: Incubate the cell lysate with streptavidin-coated beads to capture all

biotinylated (internalized) proteins.

Western Blotting: Elute the captured proteins from the beads and analyze the amount of

GPR35 by Western blotting using an antibody against the receptor or its epitope tag. The

signal intensity corresponds to the amount of internalized receptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3041261/
https://pubmed.ncbi.nlm.nih.gov/11665590/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10855115?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Culture Cells

Label Surface Proteins
(Sulfo-NHS-SS-Biotin on ice)

Induce Internalization
(Agonist at 37°C)

Strip Surface Biotin
(Glutathione on ice)

Cell Lysis

Streptavidin Pulldown
(Capture Internalized Pool)

Elution & Western Blot
for GPR35

Quantify Internalized GPR35

Click to download full resolution via product page

Workflow for Cell Surface Biotinylation Assay.

Biochemical Analysis of Subcellular Distribution
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Protocol: Subcellular Fractionation This method physically separates cellular compartments,

allowing for the detection of GPR35 in different fractions via Western blot.[18]

Cell Harvesting: Harvest cells and wash with PBS.

Homogenization: Resuspend the cell pellet in a hypotonic fractionation buffer. Lyse the cells

using a Dounce homogenizer or by passing them through a narrow-gauge needle.

Nuclear Fraction Isolation: Centrifuge the homogenate at low speed (e.g., 700-1000 x g) for

5-10 minutes. The resulting pellet contains the nuclei.

Membrane/Mitochondrial Fraction Isolation: Transfer the supernatant to a new tube and

centrifuge at a higher speed (e.g., 10,000 x g) for 10-20 minutes. The pellet contains

mitochondria and heavy membranes.

Plasma Membrane and Cytosolic Fraction Isolation: Transfer the supernatant to an

ultracentrifuge tube and spin at very high speed (e.g., 100,000 x g) for 1 hour. The resulting

pellet is the light membrane fraction (including plasma membrane and ER), and the

supernatant is the cytosolic fraction.

Analysis: Resuspend each pellet in lysis buffer. Analyze equal protein amounts from each

fraction (nuclear, heavy membrane, light membrane, cytosol) by Western blotting for GPR35

and for organelle-specific markers (e.g., Histone H3 for nucleus, COX IV for mitochondria,

GAPDH for cytosol) to verify fraction purity.
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[https://www.benchchem.com/product/b10855115#gpr35-receptor-localization-and-
trafficking]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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